molecular formula C7H9ClN2O B13596542 2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol

2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B13596542
M. Wt: 172.61 g/mol
InChI Key: PUAQERXTBTYTIB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is characterized by the presence of an amino group, a chloropyridine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and the chloropyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
  • 2-Amino-2-(4-bromo-5-chloropyridin-2-yl)ethan-1-ol
  • 4-Acetyl-2-chloropyridine

Uniqueness

2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-amino-2-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2

InChI Key

PUAQERXTBTYTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Cl

Origin of Product

United States

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